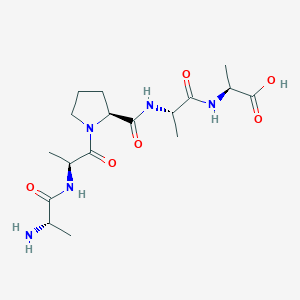

H-丙氨酸-丙氨酸-脯氨酸-丙氨酸-丙氨酸-OH

描述

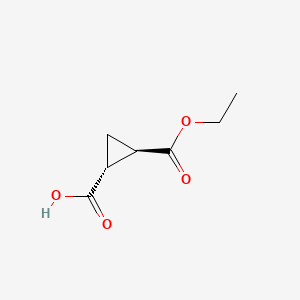

“H-Ala-Ala-Pro-Ala-Ala-OH” is a pentapeptide composed of two alanine (Ala) residues, a proline (Pro) residue, and two more alanine residues . It’s a type of short chain of amino acids, which are the building blocks of proteins. The peptide bond between each amino acid is formed through a dehydration reaction, where a water molecule is removed .

Synthesis Analysis

The synthesis of peptides like “H-Ala-Ala-Pro-Ala-Ala-OH” involves overcoming two main obstacles . The first is statistical in nature, as a mixture of equal molar amounts of different amino acids would generate a variety of different peptides . The second difficulty arises from the fact that carboxylic acids and amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent . Then, a specific carboxyl function must be selectively activated so that it will acylate the one remaining free amine .

Molecular Structure Analysis

The molecular formula of “H-Ala-Ala-Pro-Ala-Ala-OH” is C11H19N3O4 . The average mass is 257.286 Da . The structure of this peptide would be linear with the exception of the proline residue, which introduces a cyclic structure into the peptide chain.

Chemical Reactions Analysis

The peptide “H-Ala-Ala-Pro-Ala-Ala-OH” can undergo various chemical reactions, particularly those typical of peptides and proteins . These include reactions at the amide (peptide) bonds, such as hydrolysis and enzymatic cleavage. The presence of the proline residue can also influence the reactivity of the peptide, as proline is known to induce turns in the peptide chain and can affect the overall conformation of the peptide .

科学研究应用

1. 蛋白质中的构象动力学

对 H-丙氨酸-丙氨酸-脯氨酸-丙氨酸-丙氨酸-OH 等氨基酸的研究有助于理解蛋白质中的构象动力学。欧文等人(2012 年)的一项研究探讨了甘氨酸和丙氨酸残基的反应循环,揭示了构象变化,这对于理解阿尔茨海默病等疾病中的蛋白质折叠和错误折叠至关重要 (欧文等人,2012)。

2. 与金属离子的相互作用

含有丙氨酸的肽(如 H-丙氨酸-丙氨酸-脯氨酸-丙氨酸-丙氨酸-OH)与金属离子的相互作用是另一个研究领域。例如,科列娃等人(2007 年)研究了二肽丙氨酸苯丙氨酸与 Au(III) 的配位能力,突出了此类肽形成金属配合物的潜力 (科列娃等人,2007)。

3. 脯氨酸顺反异构化

格拉斯沃尔和维特里希(1981 年)对 H-丙氨酸-脯氨酸-OH 等肽的研究提供了对脯氨酸顺反异构化的见解,这是一个在蛋白质折叠和稳定性中很重要的过程。了解肽中的这一过程是理解更大蛋白质结构的关键 (格拉斯沃尔和维特里希,1981)。

4. 代谢物的合成和生物测定

包括 H-丙氨酸-精氨酸-脯氨酸-丙氨酸-OH 在内的肽已被合成并测试了各种活性。赵等人(2003 年)鉴别并合成了该肽的代谢物,评估了它们的溶栓活性,表明了潜在的医学应用 (赵等人,2003)。

5. 对氧化应激的保护作用

李等人(2013 年)探讨了丙氨酸和脯氨酸等氨基酸对鱼类红细胞中氧化应激的保护作用。他们的研究强调了这些氨基酸在保护细胞免受氧化损伤方面的潜力 (李等人,2013)。

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O6/c1-8(18)13(23)20-10(3)16(26)22-7-5-6-12(22)15(25)19-9(2)14(24)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,25)(H,20,23)(H,21,24)(H,27,28)/t8-,9-,10-,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHBDKMPKSJCNE-HTFCKZLJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Pro-Ala-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

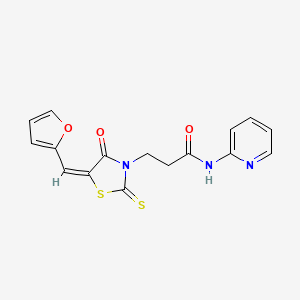

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)